molecular formula C10H6N4S B14548383 3-(Thiophen-2-yl)pyrido[3,2-e][1,2,4]triazine CAS No. 61986-16-1

3-(Thiophen-2-yl)pyrido[3,2-e][1,2,4]triazine

Cat. No.: B14548383
CAS No.: 61986-16-1
M. Wt: 214.25 g/mol
InChI Key: NRPBVCRYUCANPM-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)pyrido[3,2-e][1,2,4]triazine is a heterocyclic compound that features a pyrido[3,2-e][1,2,4]triazine core substituted with a thiophene ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-yl)pyrido[3,2-e][1,2,4]triazine typically involves the condensation of α-imino esters with isonitrosoacetophenone hydrazones . This method is attractive due to the availability of the starting materials and the relatively mild reaction conditions required. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)pyrido[3,2-e][1,2,4]triazine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrido[3,2-e][1,2,4]triazine core can be reduced under specific conditions to yield dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and are carried out under anhydrous conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the pyrido[3,2-e][1,2,4]triazine core.

    Substitution: Various substituted thiophene derivatives, depending on the electrophile used.

Scientific Research Applications

3-(Thiophen-2-yl)pyrido[3,2-e][1,2,4]triazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)pyrido[3,2-e][1,2,4]triazine involves its interaction with specific molecular targets, such as kinases. As a kinase inhibitor, it competes with ATP for binding to the active site of the kinase, thereby inhibiting its activity . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Thiophen-2-yl)pyrido[3,2-e][1,2,4]triazine is unique due to the combination of the thiophene ring and the pyrido[3,2-e][1,2,4]triazine core. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and material science.

Properties

CAS No.

61986-16-1

Molecular Formula

C10H6N4S

Molecular Weight

214.25 g/mol

IUPAC Name

3-thiophen-2-ylpyrido[3,2-e][1,2,4]triazine

InChI

InChI=1S/C10H6N4S/c1-3-7-9(11-5-1)13-14-10(12-7)8-4-2-6-15-8/h1-6H

InChI Key

NRPBVCRYUCANPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=NC(=N2)C3=CC=CS3

Origin of Product

United States

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